N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide
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Overview
Description
N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiolane ring with a dioxo substitution, an alkenyl group, and a propynyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide typically involves the reaction of 3-aminothiolane with appropriate alkenyl and propynyl reagents under controlled conditions. The reaction is often catalyzed by strong bases such as potassium hydroxide (KOH) in solvents like ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The choice of solvents and catalysts is crucial to minimize by-products and enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The alkenyl and propynyl groups can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkenyl and propynyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, saturated hydrocarbons, and substituted thiolane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s thiolane ring and functional groups allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide: Known for its potential therapeutic and environmental applications.
N-(1,1-Dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine: Used in biochemical research.
N-(1,1-Dioxothiolan-3-yl)-3-methoxybenzamide: Investigated for its unique chemical properties.
Uniqueness
N-(1,1-Dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide stands out due to its combination of alkenyl and propynyl groups, which provide unique reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylprop-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-6-11(10(12)4-2)9-5-7-15(13,14)8-9/h2-3,9H,1,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLQNPLKCFAWNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1CCS(=O)(=O)C1)C(=O)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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